molecular formula C5H3ClF4N2 B4632683 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole

4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B4632683
M. Wt: 202.54 g/mol
InChI Key: GVNPAXKOYSBIBT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazole is a specialized chemical building block of significant interest in agricultural chemistry research. Its primary research value lies in its role as a key synthon for the synthesis of complex fungicidal agents . For instance, it is a critical structural component in Fluoxapiprolin, a fungicide developed to control diseases like Phytophthora rot and downy mildew in various crops . Compounds featuring this pyrazole core are known to act as Oxysterol-Binding Protein homologue inhibitors (OSBPI), classified under FRAC group 49, which represents a modern mode of action for managing resistant fungal pathogens . The presence of two difluoromethyl groups and a chloro substituent on the pyrazole ring creates a unique electronic and steric profile, making it a versatile intermediate for further functionalization in medicinal and agrochemical discovery. This product is strictly For Research Use Only and is not intended for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNPAXKOYSBIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)F)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3,5 Bis Difluoromethyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole nucleus is a foundational step in synthetic organic chemistry, with several robust methods available. For precursors to 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole, methods that accommodate fluorinated building blocks are essential.

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org This approach is highly effective for creating the 3,5-bis(difluoromethyl)-1H-pyrazole precursor.

The key starting material for this synthesis is a fluorinated β-diketone, specifically 1,1,5,5-tetrafluoropentane-2,4-dione (B1314153) . This diketone undergoes a condensation reaction with hydrazine (N₂H₄), typically in a suitable solvent like ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This method directly and efficiently installs the two difluoromethyl groups at the 3 and 5 positions of the pyrazole core. The synthesis of the analogous 3,5-bis(trifluoromethyl)-1H-pyrazole from hexafluoroacetylacetone (B74370) is a well-established precedent for this type of transformation. researchgate.net

General Reaction Scheme:

CHF₂COCH₂COCHF₂ (1,1,5,5-tetrafluoropentane-2,4-dione) + N₂H₄ (Hydrazine) → 3,5-bis(difluoromethyl)-1H-pyrazole + 2H₂O

This reaction provides a direct and high-yielding pathway to the immediate precursor required for the subsequent chlorination step.

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several MCRs have been developed for the synthesis of substituted pyrazoles, which could be adapted for the formation of fluorinated analogues. nih.govbeilstein-journals.orgrsc.org

For instance, a one-pot, three-component reaction might involve an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org While not directly employed for the synthesis of the unsubstituted 3,5-bis(difluoromethyl)-1H-pyrazole, these methods are invaluable for creating more complex, substituted pyrazole structures. For example, fluorinated pyrazoles have been synthesized via a one-pot process involving the lithium-halogen exchange of fluorinated iodoalkanes, reaction with acylsilanes, and subsequent cyclocondensation with methylhydrazine. beilstein-journals.org Another approach involves the Yb(PFO)₃-catalyzed three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org These strategies highlight the versatility of MCRs in accessing a diverse range of pyrazole derivatives, including those bearing fluorine substituents. mdpi.comthieme-connect.de

Introduction of Halogen and Fluoroalkyl Substituents

Once the 3,5-bis(difluoromethyl)-1H-pyrazole core is synthesized, the next crucial step is the introduction of the chlorine atom at the 4-position. The incorporation of the difluoromethyl groups is intrinsic to the choice of the starting diketone, as described previously.

The 4-position of the 1H-pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. The chlorination of 3,5-bis(difluoromethyl)-1H-pyrazole is a regioselective process that exclusively targets this position due to the directing effects of the two nitrogen atoms and the deactivating nature of the difluoromethyl groups at positions 3 and 5. Several chlorinating agents can be employed for this transformation.

A particularly effective and modern method involves the use of Trichloroisocyanuric acid (TCCA) . rsc.orgresearchgate.netacs.org Research has shown that a solvent-free, mechanochemical approach using a ball mill for the chlorination of pyrazoles with TCCA is rapid, high-yielding, and environmentally friendly, often avoiding the need for chromatographic purification. rsc.orgrsc.org This method is highly suitable for 3,5-disubstituted pyrazoles. rsc.org

Other common chlorinating agents include:

N-Chlorosuccinimide (NCS) : A mild and easy-to-handle electrophilic chlorinating agent often used for halogenating electron-rich heterocycles. researchgate.netorganic-chemistry.org Reactions with NCS can be carried out under neutral or mildly acidic conditions in various solvents. researchgate.net

Sulfuryl chloride (SO₂Cl₂) : A powerful chlorinating agent that can be used for the chlorination of various aromatic and heterocyclic compounds. acs.orgsci-hub.se Its reactivity often requires careful control of reaction conditions to avoid side reactions. google.comresearchgate.net

The choice of reagent depends on factors such as scale, desired reaction conditions, and environmental considerations, with mechanochemical chlorination using TCCA representing a green and efficient alternative. rsc.orgrsc.org

Table 1: Reagents for Regioselective Chlorination of Pyrazoles
ReagentAbbreviationTypical ConditionsKey AdvantagesReference
Trichloroisocyanuric acidTCCASolvent-free, mechanochemical (ball milling)Rapid, high yield, green chemistry, simple purification rsc.orgrsc.org
N-ChlorosuccinimideNCSInert solvent (e.g., CCl₄, CH₂Cl₂) at room temperature or with heatingMild, easy to handle, good selectivity researchgate.netorganic-chemistry.org
Sulfuryl chlorideSO₂Cl₂Inert solvent, often at low temperature (0 °C)Highly reactive, effective for less reactive substrates acs.orgsci-hub.se

The incorporation of the two difluoromethyl (CHF₂) groups at the 3 and 5 positions is most strategically accomplished during the formation of the pyrazole ring itself. As detailed in section 2.1.1, the cyclocondensation of 1,1,5,5-tetrafluoropentane-2,4-dione with hydrazine directly yields 3,5-bis(difluoromethyl)-1H-pyrazole . sigmaaldrich.comnih.gov This "building block" approach is the most direct and common method for synthesizing this specific precursor.

Alternative, though more complex, strategies could involve the difluoromethylation of a pre-formed pyrazole ring or its precursor. However, achieving selective bis-difluoromethylation at the 3 and 5 positions without affecting the 4-position would be challenging and synthetically less efficient than the cyclocondensation route.

While not the primary route for the target compound's precursor, a variety of reagents exist for introducing the difluoromethyl group into organic molecules, particularly heterocycles. researchgate.netbohrium.comrsc.org The difluoromethyl group is a valuable substituent in medicinal and agrochemical chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net

Historically, difluoromethylation was achieved using difluorocarbene (:CF₂) precursors, such as chlorodifluoromethane (B1668795) (Freon 22). chemrxiv.org However, due to the hazardous nature of these reagents, modern chemistry has shifted towards safer and more versatile alternatives.

Modern difluoromethylating agents can be broadly categorized:

Nucleophilic Reagents: These reagents deliver a "CHF₂⁻" equivalent. Examples include silicon-based reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H).

Electrophilic Reagents: These reagents deliver a "CHF₂⁺" equivalent. S-(difluoromethyl)sulfonium salts are examples of electrophilic reagents. researchgate.net

Radical Reagents: A growing number of methods utilize the difluoromethyl radical (•CHF₂). These reactions are often initiated by photoredox catalysis and are valued for their mild conditions and functional group tolerance. bohrium.comnih.gov Reagents like difluoromethyltriphenylphosphonium bromide or 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (B2410222) can serve as •CHF₂ radical precursors. bohrium.comnih.gov

These methods are crucial for the broader field of organofluorine chemistry and offer pathways to various difluoromethylated heterocycles. researchgate.netrsc.org

Methods for Bis(difluoromethyl) Group Incorporation at Positions 3 and 5

Metal-catalyzed Difluoromethylation Approaches

The direct introduction of a difluoromethyl group onto a pyrazole ring or its precursors can be effectively achieved through metal-catalyzed cross-coupling reactions. researchgate.netrsc.org This strategy often involves the reaction of a pre-functionalized pyrazole, such as an aryl halide or boronic acid, with a difluoromethyl source in the presence of a transition metal catalyst. rsc.orgnih.gov

Palladium-catalyzed reactions are a prominent method for this transformation. For instance, (hetero)arylboronic acids and esters can be difluoromethylated using chlorodifluoromethane as the difluorocarbene source. rsc.org Similarly, palladium catalysts have been employed for the difluoromethylation of aryl chlorides and triflates under mild conditions. researchgate.net Nickel catalysis offers another efficient route, successfully used for the difluoromethylation of arylboronic acids with bromodifluoromethane (B75531) (BrCF2H), a reaction that proceeds via a difluoromethyl radical mechanism. rsc.orgresearchgate.net Iron-catalyzed methods have also been developed for the difluoromethylation of organozinc and Grignard reagents. rsc.org

These methods provide a powerful tool for the late-stage introduction of the CF2H group, which is advantageous in medicinal chemistry and agrochemical research. rsc.org The choice of catalyst and difluoromethylating agent is crucial and depends on the specific substrate and desired reaction conditions.

Radical Difluoromethylation Pathways

Radical-based difluoromethylation has emerged as a valuable strategy for synthesizing difluoromethylated heterocycles, often under milder conditions than traditional methods. nih.gov These pathways typically involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the heterocyclic substrate.

One notable approach is the Minisci-type reaction, which is particularly effective for the C–H difluoromethylation of heteroaromatics. rsc.org Photoredox catalysis offers a modern and green approach to generate these radicals. For example, sodium difluoromethanesulfinate (NaSO2CF2H) can be used as a •CF2H radical source under visible-light irradiation with an organic photocatalyst, using molecular oxygen as a green oxidant. nih.gov This method avoids the need for pre-functionalization of the substrate, metal catalysts, or harsh oxidants. nih.gov The pioneering work in this area also includes the use of zinc difluoromethanesulfinate, Zn(SO2CF2H)2, which effectively releases the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov These radical pathways are often compatible with various functional groups, making them suitable for complex molecule synthesis. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, catalyst system, temperature, and pressure.

Solvent Effects in Pyrazole Synthesis

The solvent can significantly influence the regioselectivity and reaction rate of pyrazole synthesis. For the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines, a common route to the pyrazole core, aprotic dipolar solvents have shown advantages over polar protic solvents like ethanol. nih.gov Solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can lead to higher yields and better regioselectivity in the formation of 1-aryl-3,4,5-substituted pyrazoles. nih.govmdpi.com For metal-free synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diynes and hydrazines, polyethylene (B3416737) glycol (PEG-400) has been utilized as an eco-friendly and effective medium. researchgate.net

Table 1: Effect of Different Solvents on the Yield of a Representative Pyrazole Synthesis
EntrySolventYield (%)Reference
1EthanolModerate nih.gov
2N,N-Dimethylformamide (DMF)High nih.gov
3N-Methyl-2-pyrrolidone (NMP)High nih.gov
4Polyethylene Glycol (PEG-400)Good researchgate.net
5Dimethyl Sulfoxide (DMSO)Moderate researchgate.net

Catalyst Systems and Their Influence on Selectivity

The choice of catalyst is crucial for both the formation of the pyrazole ring and the introduction of difluoromethyl groups. In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, a silver-catalyzed reaction demonstrated good to excellent yields. mdpi.com For the synthesis of 3-CF3-pyrazoles, silver triflate (AgOTf) has been shown to be a highly efficient catalyst, enabling rapid heterocyclization at room temperature with high regioselectivity. mdpi.com In multicomponent reactions to form pyrazole derivatives, catalysts like piperidine (B6355638) and taurine (B1682933) have been employed successfully in aqueous media. mdpi.com For C-H functionalization of the pyrazole ring, various transition-metal catalysts based on palladium, rhodium, iridium, and ruthenium are used to control regioselectivity. rsc.org

Temperature and Pressure Regimes for Enhanced Efficiency

Temperature and pressure are key parameters in optimizing pyrazole synthesis. In some silver-catalyzed reactions for trifluoromethylated pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com Microwave-assisted synthesis has also been shown to be a highly effective method for producing pyrazolones, often leading to quantitative yields in solvent-free conditions and significantly reduced reaction times. researchgate.netrsc.org

Flow chemistry provides another avenue for enhancing efficiency, where parameters like temperature, pressure, and residence time can be precisely controlled. nih.gov While optimizing these conditions can be complex, flow reactors can minimize risks associated with hazardous reagents (like diazo compounds) and reduce reaction times from hours to minutes. nih.gov

Table 2: Optimization of Reaction Temperature in Pyrazole Synthesis
Reaction TypeCatalystTemperature (°C)Effect on YieldReference
Silver-catalyzed pyrazole synthesisSilverRoom Temp → 60Improved mdpi.com
Microwave-assisted synthesisNone180 WHigh Yield, Reduced Time rsc.org
Flow chemistry cycloadditionNoneHigher TempRequired for aryl alkynes nih.gov
Silver-catalyzed heterocyclizationAgOTfRoom TempExcellent (up to 99%) mdpi.com

Scalability of Synthetic Routes for Research Applications

The scalability of a synthetic route is a critical consideration for producing sufficient quantities of this compound for extensive research. researchgate.net Methods that are efficient in a laboratory setting must be evaluated for their feasibility on a larger scale.

Flow chemistry presents a particularly promising approach for scaling up pyrazole synthesis. nih.gov Continuous-flow processes offer better control over reaction parameters, improved safety, and can lead to higher throughput compared to batch processes. Although the initial setup can be complex, the ability to operate continuously makes it an attractive option for producing research quantities of complex molecules. nih.gov Furthermore, mild and scalable methods for N-difluoromethylation using reagents like chlorodifluoromethane (ClCF2H) have been developed, which are crucial for the synthesis of the target compound. researchgate.net The development of robust, atom-economical, one-pot syntheses under metal-free conditions is a key goal for scalable research applications. researchgate.net

Chemical Reactivity and Transformation of 4 Chloro 3,5 Bis Difluoromethyl 1h Pyrazole

Reactions at the Pyrazole (B372694) Nitrogen Atom (N-H Functionalization)

The presence of a reactive N-H bond in the pyrazole ring allows for a variety of functionalization reactions, primarily through N-alkylation and N-acylation. These transformations are crucial for introducing diverse substituents, which can significantly alter the compound's physical, chemical, and biological properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of pyrazoles is a common strategy for introducing alkyl groups onto the nitrogen atom. mdpi.comsemanticscholar.orgresearchgate.net For 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole, this can be achieved under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. The strong electron-withdrawing nature of the chloro and difluoromethyl substituents increases the acidity of the N-H proton, facilitating its removal.

A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and more complex electrophiles. The reaction typically proceeds by nucleophilic attack of the pyrazolate anion on the electrophile. Given the unsymmetrical nature of many pyrazoles, N-alkylation can potentially lead to two regioisomers. However, for the symmetrically substituted 3,5-bis(difluoromethyl)pyrazole, only one N-alkylated product is expected.

N-acylation introduces an acyl group to the pyrazole nitrogen, forming N-acylpyrazoles. This is generally accomplished by reacting the pyrazole with an acyl chloride or anhydride (B1165640) in the presence of a base. These N-acylated derivatives are valuable intermediates in organic synthesis.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-4-chloro-3,5-bis(difluoromethyl)pyrazole
N-AcylationAcyl chloride/anhydride, BaseN-Acyl-4-chloro-3,5-bis(difluoromethyl)pyrazole

Formation of N-substituted Derivatives for Derivatization

The N-H functionality of this compound is a key handle for the synthesis of a diverse array of N-substituted derivatives. nih.govnih.gov These derivatization reactions are not limited to simple alkyl and acyl groups but can also include the introduction of aryl, sulfonyl, and other functional moieties.

For instance, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. N-sulfonyl derivatives can be prepared by reacting the pyrazole with a sulfonyl chloride in the presence of a base. These reactions expand the chemical space accessible from the parent pyrazole, allowing for the fine-tuning of its properties for various applications. The resulting N-substituted pyrazoles can serve as precursors for further chemical modifications. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound is electron-deficient due to the strong inductive and resonance effects of the two difluoromethyl groups and the chloro substituent. This electronic nature profoundly influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Reactivity at the Chlorinated Position (C4)

The C4 position of the pyrazole ring, bearing a chlorine atom, is the most likely site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing difluoromethyl groups at the adjacent C3 and C5 positions activate the C4 position towards attack by nucleophiles. This activation is a result of the stabilization of the negatively charged Meisenheimer-like intermediate formed during the reaction.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. The facility of this substitution provides a straightforward method for introducing a wide range of functional groups at the C4 position, leading to a diverse library of 4-substituted-3,5-bis(difluoromethyl)pyrazoles.

Conversely, electrophilic aromatic substitution at the C4 position is highly disfavored. The strong deactivating effect of the existing substituents makes the pyrazole ring a poor nucleophile, thus hindering attack by electrophiles.

Reactivity at the Difluoromethyl-substituted Positions (C3, C5)

The C3 and C5 positions of the pyrazole ring are generally less reactive towards both electrophilic and nucleophilic substitution compared to the C4 position. The strong carbon-fluorine bonds and the electron-withdrawing nature of the difluoromethyl groups make direct substitution at these positions challenging.

However, functionalization at these positions can be achieved through alternative strategies, such as metalation followed by quenching with an electrophile. thieme-connect.com For example, deprotonation of the C-H bond of a difluoromethyl group, if possible, could generate a nucleophilic species that can react with various electrophiles.

Reactions of the Difluoromethyl Groups

The difluoromethyl groups themselves can participate in chemical transformations, although they are generally considered to be relatively inert. The C-H bond in a difluoromethyl group is acidic and can be deprotonated under strong basic conditions to form a difluoromethyl anion. This anion can then act as a nucleophile in reactions with various electrophiles.

Fluorine Mobility and Exchange Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluorine atoms in the difluoromethyl (CHF2) groups of this compound are generally not considered to be labile. Under standard laboratory conditions, these fluorine atoms exhibit low mobility and are not readily displaced in exchange reactions.

However, the reactivity of C-F bonds can be induced under specific and often harsh conditions, or through activation by appropriate reagents. While no specific studies on the fluorine exchange reactions of this compound have been reported, insights can be drawn from the broader field of organofluorine chemistry. Activation of C-F bonds in perfluoroalkyl groups often requires the use of strong reducing agents, transition metal complexes, or photochemical methods. For instance, reductive defluorination of perfluoroalkyl arenes has been achieved using strong reductants, but this typically leads to hydrodefluorination rather than a simple exchange.

It is important to note that the acidity of the C-H bond in the difluoromethyl group is increased due to the presence of the two fluorine atoms. This can be a site for deprotonation under strong basic conditions, leading to the formation of a difluoromethyl carbanion, which could then participate in further reactions. However, this does not represent a direct exchange of the fluorine atoms.

In the context of this compound, any potential fluorine exchange would likely require bespoke catalytic systems designed for C-F bond activation and would not be a commonly observed reaction pathway.

Influence of Difluoromethyl Groups on Ring Reactivity (Electronic and Steric Effects)

The two difluoromethyl groups at positions 3 and 5 of the pyrazole ring exert a profound influence on its chemical reactivity through a combination of electronic and steric effects.

Electronic Effects:

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly reduces the electron density of the pyrazole ring. The pyrazole ring itself is an electron-rich aromatic system, but the presence of two CHF2 groups substantially deactivates it towards electrophilic aromatic substitution reactions. Electrophiles, which seek out electron-rich centers, will be less inclined to attack the electron-deficient pyrazole core of this molecule.

Conversely, the electron-withdrawing nature of the difluoromethyl groups activates the pyrazole ring towards nucleophilic aromatic substitution. chemistrysteps.commasterorganicchemistry.comlibretexts.org By pulling electron density away from the ring, the CHF2 groups make the carbon atoms of the pyrazole ring more electrophilic and thus more susceptible to attack by nucleophiles. The chlorine atom at the 4-position is particularly activated towards nucleophilic displacement due to the cumulative electron-withdrawing effect of the adjacent difluoromethyl groups.

Steric Effects:

The difluoromethyl groups also introduce steric hindrance around the 3- and 5-positions of the pyrazole ring. This steric bulk can influence the regioselectivity of reactions by impeding the approach of reagents to these positions. For instance, in reactions involving the N-H group of the pyrazole, the steric presence of the flanking CHF2 groups might direct the substitution towards the less hindered nitrogen atom, depending on the reaction conditions and the nature of the electrophile.

The combination of these electronic and steric effects makes this compound a unique building block in organic synthesis, with a reactivity profile that is distinct from that of unsubstituted or alkyl-substituted pyrazoles.

Redox Chemistry of the Pyrazole Core and its Substituents

The redox chemistry of this compound is largely influenced by the electron-deficient nature of the pyrazole ring, a consequence of the attached chloro and difluoromethyl substituents.

Oxidation Pathways

The pyrazole ring, when substituted with strong electron-withdrawing groups, is generally resistant to oxidation. The removal of electrons from the already electron-poor aromatic system requires a high oxidation potential. Standard oxidizing agents that are effective for electron-rich aromatic systems are unlikely to oxidize the pyrazole core of this compound without decomposition of the molecule.

Electrochemical studies on pyrazoles have shown that the oxidation potential is highly dependent on the nature of the substituents. mdpi.com Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase the oxidation potential. Given the presence of one chloro and two difluoromethyl groups, it can be inferred that this compound would possess a high oxidation potential.

Oxidation, if forced under harsh conditions or with very strong oxidizing agents, would likely lead to the degradation of the pyrazole ring rather than a controlled transformation. Specific and controlled oxidation pathways for this molecule have not been reported in the literature.

Reduction Pathways

The electron-deficient character of this compound makes it more susceptible to reduction compared to unsubstituted pyrazole. The reduction can potentially occur at two sites: the pyrazole ring and the C-Cl bond.

Reduction of the pyrazole ring would disrupt its aromaticity and is generally a difficult process. However, the presence of multiple electron-withdrawing groups can facilitate this. Catalytic hydrogenation under high pressure and temperature, or the use of potent reducing agents like lithium aluminum hydride, might lead to the reduction of the pyrazole double bonds.

A more likely pathway for reduction is the cleavage of the carbon-chlorine bond at the 4-position. The C-Cl bond in haloarenes can be cleaved by various reductive methods, including catalytic hydrogenation (hydrodechlorination), dissolving metal reductions, or electrochemical reduction. The electron-withdrawing difluoromethyl groups would facilitate this reduction by stabilizing a potential carbanionic intermediate formed during the process. The product of such a reduction would be 3,5-bis(difluoromethyl)-1H-pyrazole.

No specific experimental data on the reduction of this compound is available. However, based on the general principles of the reactivity of halo-N-heterocycles bearing electron-withdrawing groups, reductive dehalogenation is a plausible transformation.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3,5 Bis Difluoromethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to be relatively simple, defined by two key signals: the N-H proton of the pyrazole (B372694) ring and the C-H proton of the two chemically equivalent difluoromethyl groups. The ¹³C NMR spectrum provides insight into the carbon skeleton, with characteristic shifts for the pyrazole ring carbons and the difluoromethyl carbons, the latter showing strong coupling to the attached fluorine atoms.

¹H NMR: The N-H proton signal is anticipated to be a broad singlet, with a chemical shift significantly influenced by solvent and concentration due to intermolecular hydrogen bonding. In analogous 4-halopyrazoles, this resonance appears downfield. mdpi.com The proton of the two equivalent -CHF₂ groups is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F). Based on data from other difluoromethylated pyrazoles, this triplet is predicted to be in the range of δ 7.2-7.9 ppm with a coupling constant of approximately 58-60 Hz. arkat-usa.org

¹³C NMR: The carbon atom of the difluoromethyl group (-CHF₂) is expected to resonate as a triplet due to the large one-bond carbon-fluorine coupling (¹JC-F), with a predicted chemical shift around 110-113 ppm and a coupling constant of approximately 250 Hz. arkat-usa.org The C4 carbon, directly attached to the chlorine atom, would be shifted accordingly. The C3 and C5 carbons, bonded to the -CHF₂ groups, are expected to be equivalent and would likely appear as triplets due to two-bond coupling with the fluorine atoms (²JC-F).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HN-H>10 (broad)s (broad)-
¹HC-H (CHF₂)7.2 - 7.9t²JH-F ≈ 58-60
¹³CC3/C5~140-145t²JC-F (value not estimated)
¹³CC4~105-110s-
¹³CCHF₂~110-113t¹JC-F ≈ 250

¹⁹F NMR is crucial for characterizing fluorinated compounds. For the title compound, the two difluoromethyl groups are magnetically equivalent due to the molecule's symmetry. The spectrum is therefore expected to show a single resonance. This signal should appear as a doublet, resulting from the two-bond coupling (²JF-H) to the proton on the same carbon. In various N-difluoromethyl pyrazole derivatives, the ¹⁹F NMR signal for the -CHF₂ group appears in the range of δ -90 to -95 ppm. arkat-usa.orgsemanticscholar.org

Table 2: Predicted ¹⁹F NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHF₂-90 to -95d²JF-H ≈ 58-60

Two-dimensional NMR experiments would be essential to confirm the structural assignments derived from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule, as there are no expected proton-proton couplings through three or fewer bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would definitively link the proton and carbon signals. A clear correlation peak would be observed between the proton signal of the -CHF₂ group (δ ~7.2-7.9 ppm) and its corresponding carbon signal (δ ~110-113 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for establishing long-range connectivity. The most informative correlations would be from the proton of the -CHF₂ group to the C3/C5 carbons of the pyrazole ring, confirming the attachment of the difluoromethyl groups. Additionally, correlations from the N-H proton to the C3 and C5 carbons would solidify the assignment of the pyrazole core structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, several key absorption bands are expected. The presence of strong intermolecular N-H···N hydrogen bonds, typical for 1H-pyrazoles, significantly affects the N-H stretching frequency. mdpi.com

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeDescription
3200 - 2600N-H stretchA broad band characteristic of strong intermolecular hydrogen bonding, as seen in other 4-halopyrazoles. mdpi.com
3100 - 3000C-H stretchAromatic C-H stretch from the -CHF₂ group.
1600 - 1400C=N, C=C stretchVibrations associated with the pyrazole ring framework.
1300 - 1100C-F stretchStrong, characteristic absorptions from the two difluoromethyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation. The calculated exact mass of this compound (C₅H₃ClF₄N₂) is approximately 217.99 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl/³⁷Cl).

The fragmentation of pyrazoles often involves the initial loss of HCN or N₂ from the ring. researchgate.net For this fluorinated derivative, additional fragmentation pathways are expected, including:

Loss of a chlorine radical ([M-Cl]⁺).

Loss of a difluoromethyl radical ([M-CHF₂]⁺).

Expulsion of neutral molecules such as HF.

Table 4: Predicted Key Ions in Mass Spectrum

m/z (for ³⁵Cl)Predicted IonDescription
~218[C₅H₃³⁵ClF₄N₂]⁺Molecular Ion (M⁺)
~183[M-Cl]⁺Loss of chlorine
~167[M-CHF₂]⁺Loss of a difluoromethyl radical
~198[M-HF]⁺Loss of hydrogen fluoride

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure has been reported for this compound, its solid-state arrangement can be predicted based on analogues.

The crystal structure of 4-chloro-1H-pyrazole reveals that the molecules form hydrogen-bonded trimeric units in a herringbone arrangement. mdpi.comresearchgate.net This motif is common for pyrazoles with small to medium-sized substituents. However, the introduction of two bulky and highly electronegative difluoromethyl groups at the 3 and 5 positions would likely have a significant impact on the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of the pyrazole ring in this compound is expected to be influenced by the electronic and steric effects of its substituents. The difluoromethyl groups at positions 3 and 5 are strongly electron-withdrawing, which would affect the bond lengths and angles within the heterocyclic ring. Similarly, the chloro group at position 4 will contribute to these effects.

Based on studies of 3,5-bis(trifluoromethyl)-1H-pyrazole, the C-C and C-N bonds within the pyrazole ring are anticipated to exhibit lengths characteristic of their aromatic nature. researchgate.net Due to proton disorder, which is common in such symmetrically substituted pyrazoles, the bond lengths on either side of the ring may become averaged in the crystal lattice. researchgate.net For instance, in the crystal structure of 4-chloro-1H-pyrazole, the C-N bond lengths are observed to be in the range of 1.334 Å to 1.335 Å. iucr.org

The bond angles within the pyrazole ring are expected to be close to the typical values for a five-membered aromatic heterocycle, generally ranging from 105° to 112°. The presence of bulky difluoromethyl groups may cause some distortion in the exocyclic angles. A key feature will be the planarity of the pyrazolic ring, with the substituents likely showing some degree of out-of-plane torsion.

To provide a quantitative perspective, the following table presents representative bond lengths and angles from a closely related compound, 3,5-bis(trifluoromethyl)-1H-pyrazole, which serves as a reasonable model for the title compound. researchgate.net

ParameterBond/AngleExpected Value Range
Bond LengthN-N1.35 - 1.37 Å
N-C1.33 - 1.36 Å
C-C (ring)1.38 - 1.42 Å
C-CF2H1.48 - 1.52 Å
C-Cl1.70 - 1.74 Å
Bond AngleC-N-N105 - 108°
N-N-C110 - 113°
N-C-C108 - 111°
C-C-C105 - 107°

Note: The data in this table is illustrative and based on values reported for analogous compounds. The actual values for this compound may vary.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The solid-state packing of this compound will be predominantly governed by hydrogen bonding and other non-covalent interactions. Pyrazoles are well-known for forming various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemeric chains. mdpi.com The specific assembly is influenced by the steric and electronic nature of the substituents on the pyrazole ring. iucr.org

Given the substitution pattern of the title compound, it is likely to form cyclic supramolecular assemblies through N-H···N hydrogen bonds. While simpler derivatives like 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole form trimeric units iucr.org, the sterically more demanding trifluoromethyl groups in 3,5-bis(trifluoromethyl)-1H-pyrazole lead to the formation of tetrameric assemblies. researchgate.net Considering the steric bulk of the difluoromethyl groups, it is plausible that this compound would also favor a tetrameric arrangement in its crystalline form.

Proton Disorder and Tautomeric Considerations in the Solid State

Proton disorder is a frequently observed phenomenon in the crystal structures of N-unsubstituted pyrazoles, particularly those with symmetric or pseudo-symmetric substitution patterns. researchgate.netiucr.org In the case of this compound, the molecule is symmetric, which makes the two nitrogen atoms of the pyrazole ring chemically equivalent. This equivalence can lead to the N-H proton being crystallographically disordered over the two nitrogen positions.

This disorder means that in the crystal lattice, the proton does not occupy a single, fixed position but is statistically distributed between the two nitrogen atoms. As a consequence, the observed bond lengths and angles may represent an average of the two tautomeric forms. For example, in the crystal structure of 4-chloro-1H-pyrazole, the N-H proton is crystallographically disordered over two positions, each with a 50% occupancy. iucr.org A similar situation is observed in the tetrameric structure of 3,5-bis(trifluoromethyl)-1H-pyrazole, where some degree of proton disorder is necessary to explain the geometric features of the monomers. researchgate.net

It is also possible that a dynamic disorder involving intramolecular proton transfer could be present in the crystal of this compound. researchgate.net Such dynamic processes are influenced by temperature and the specific crystalline environment. The study of annular tautomerism in pyrazoles is complex, with the equilibrium being sensitive to the electronic nature of the substituents and the surrounding medium. nih.govnih.gov The strongly electron-withdrawing nature of the difluoromethyl and chloro substituents will influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen atom, which in turn affects the tautomeric equilibrium.

Applications in Advanced Chemical Research Excluding Prohibited Content

Building Blocks in Complex Molecule Synthesis

The unique substitution pattern of 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole makes it a versatile precursor in organic synthesis. The pyrazole (B372694) ring itself is a stable aromatic scaffold, while the chloro and difluoromethyl substituents provide specific reactive sites and modify the electronic properties of the molecule, influencing its reactivity and the properties of its derivatives. globalresearchonline.netnih.gov

Synthesis of Novel Heterocyclic Systems

The this compound core is an excellent starting point for the construction of more complex, fused, or linked heterocyclic systems. The chlorine atom at the 4-position is particularly significant, as it can be readily displaced through various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

Furthermore, the N-H proton of the pyrazole ring is acidic and can be deprotonated to form a pyrazolate anion, which can then react with electrophiles. This reactivity at the nitrogen atom, combined with the substitution at the carbon backbone, allows for the regioselective synthesis of diverse pyrazole derivatives. nih.gov The difluoromethyl groups (CHF2), while generally less reactive, are strong electron-withdrawing groups that influence the reactivity of the pyrazole ring and can participate in specific synthetic transformations under forcing conditions. scilit.com These groups are known to enhance the metabolic stability and binding affinity of molecules in biological systems. researchgate.netresearchgate.net

Table 1: Potential Synthetic Transformations

Reactive SiteReaction TypePotential ReagentsResulting Structure
C4-ClNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols4-amino, 4-alkoxy, or 4-thioether pyrazole derivatives
C4-ClCross-Coupling Reactions (e.g., Suzuki, Heck)Boronic acids, Alkenes4-aryl or 4-vinyl pyrazole derivatives
N1-HAlkylation/ArylationAlkyl halides, Aryl halidesN-substituted pyrazole derivatives
N1-HAcylationAcyl chlorides, AnhydridesN-acyl pyrazole derivatives

Role in Ligand Design for Coordination Chemistry

Pyrazoles are highly effective ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms which can coordinate to metal ions. researchgate.netacs.orgpen2print.org this compound can function as a monodentate ligand through its sp2-hybridized nitrogen atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two or more metal centers, facilitating the formation of polynuclear complexes and metal-organic frameworks (MOFs). researchgate.net

The electron-withdrawing difluoromethyl groups significantly lower the basicity of the pyrazole nitrogen atoms. This modification of the ligand's electronic properties can tune the stability, redox potential, and catalytic activity of the resulting metal complexes. The chlorine atom at the 4-position offers a site for post-synthetic modification of the coordinated ligand, allowing for the creation of more complex coordination architectures or the attachment of the complex to a solid support. researchgate.netacs.org The versatility of pyrazole-based ligands has led to their use in creating complexes with interesting magnetic, optical, and catalytic properties. mdpi.com

Agrochemical Research and Development: Mechanistic Studies and Structure-Activity Relationships

Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as fungicides, herbicides, and insecticides. clockss.orgresearchgate.net The specific structural motifs of this compound, particularly the difluoromethyl groups, are found in several highly effective active ingredients. semanticscholar.orgnih.gov This makes it a key subject for mechanistic studies and for understanding structure-activity relationships (SAR).

Investigation of Biological Target Interaction Mechanisms for Fungicides

Many of the most successful modern fungicides are pyrazole-carboxamides that act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). proquest.com These compounds block the fungal respiratory chain at Complex II, leading to a disruption of ATP synthesis and ultimately cell death. semanticscholar.orgnih.gov The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a key component in several commercial SDHI fungicides like Bixafen, Fluxapyroxad, and Isopyrazam. semanticscholar.orgnih.gov

SAR studies have shown that the difluoromethyl group at the C3 position of the pyrazole ring is crucial for high fungicidal activity. semanticscholar.orgnih.gov Molecular docking studies indicate that this group fits into a specific hydrophobic pocket in the succinate dehydrogenase enzyme complex. The oxygen atom of the carboxamide linker often forms hydrogen bonds with key amino acid residues (e.g., Tyrosine, Tryptophan) in the enzyme's active site, anchoring the inhibitor in place. nih.gov Research on analogues of this compound helps to elucidate these binding interactions and to design new fungicides with improved efficacy and resistance profiles. proquest.com

Table 2: Key Interactions in SDHI Fungicides

Structural FeatureInteraction TypeEnzyme Residues (Example)Contribution to Activity
Pyrazole RingHydrophobic/van der WaalsHydrophobic pocketsCore scaffold for binding
Difluoromethyl GroupHydrophobic/van der WaalsSpecific hydrophobic pocketEssential for high potency
Amide LinkerHydrogen BondingTYR, TRP, HISAnchors inhibitor in active site

Herbicidal and Insecticidal Activity Research (Mechanistic Aspects)

Beyond fungicides, the pyrazole scaffold is integral to herbicides and insecticides, each with distinct mechanisms of action.

Herbicidal Activity: Certain pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgacs.org HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for photosynthesis and photoprotection in plants. Inhibition of HPPD leads to a depletion of plastoquinone, causing characteristic bleaching symptoms and eventual plant death. acs.org The specific substitution pattern on the pyrazole ring is critical for potent HPPD inhibition, and compounds like this compound serve as scaffolds for designing new herbicidal molecules targeting this pathway.

Insecticidal Activity: A prominent class of pyrazole-based insecticides, known as "fiproles" (e.g., Fipronil), function by blocking GABA-gated chloride channels in the central nervous system of insects. researchgate.netnih.gov This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death. researchgate.net Another class of pyrazoline-derived insecticides acts as sodium channel blockers. researchgate.netias.ac.in The electronic properties conferred by the chloro and difluoromethyl groups can significantly influence the binding affinity of such compounds to these ion channels, making them important subjects for SAR studies in the development of new insecticides. rhhz.net

Chemical Biology and Medicinal Chemistry (Focus on Mechanistic Pathways)

In the realms of chemical biology and medicinal chemistry, fluorinated heterocycles like this compound are highly valued. researchgate.netnih.gov The incorporation of fluorine, particularly in the form of difluoromethyl groups, can profoundly alter the physicochemical properties of a molecule, which is a key strategy in drug design. olemiss.edumdpi.com

The mechanistic advantages of incorporating CHF2 groups include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the biological half-life of a drug candidate. olemiss.edu

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability. nih.gov

Binding Affinity: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, capable of forming hydrogen bonds and other favorable interactions with target proteins, thereby increasing binding affinity and potency. olemiss.edu

pKa Modulation: The strong electron-withdrawing nature of the CHF2 groups lowers the pKa of the pyrazole N-H proton, affecting the molecule's ionization state at physiological pH and influencing its solubility and target engagement. olemiss.edu

This pyrazole derivative serves as a valuable scaffold for developing probes to study biological pathways or as a starting point for designing new therapeutic agents. Its structure is found in compounds investigated for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. globalresearchonline.netnih.gov The mechanistic study of how the specific electronic and steric properties of this compound influence its interaction with biological targets is a key area of research. nih.gov

Exploration of Molecular Target Interactions (e.g., Enzyme Inhibition Mechanisms)

The this compound core is a fundamental component in the design of potent enzyme inhibitors, particularly within the agrochemical sector. Derivatives of this pyrazole, especially pyrazole carboxamides, are extensively studied as inhibitors of the enzyme succinate dehydrogenase (SDH, or Complex II) in the mitochondrial respiratory chain of fungi. acs.orgnih.gov

The SDH enzyme is a crucial component for cellular respiration, and its inhibition disrupts the fungus's energy production, leading to a potent fungicidal effect. The pyrazole carboxamide structure binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. acs.org The 3-(difluoromethyl) group on the pyrazole ring is critical for this interaction, while the N-linked phenyl ring of the carboxamide derivative occupies the ubiquinone binding cavity. nih.gov Molecular docking studies of related compounds have shown that the pyrazole ring and its substituents establish key interactions, such as hydrogen bonds and van der Waals forces, within the active site of the target protein, effectively blocking its function. acs.orgnih.gov

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insight

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of molecules derived from the this compound scaffold. By systematically modifying the structure of these derivatives and evaluating their biological activity, researchers can gain mechanistic insight into their interaction with target enzymes. nih.govacs.org

In the context of SDH inhibitors, SAR studies have elucidated the importance of the substituents on the pyrazole ring. researchgate.net For example, research on various pyrazole carboxamides has demonstrated that the presence of a trifluoromethyl or difluoromethyl group at the 3-position of the pyrazole ring is often essential for high levels of antifungal activity. nih.govresearchgate.net Conversely, substituting this group can significantly weaken the compound's efficacy. nih.govresearchgate.net Further modifications to the amide portion of the molecule also play a critical role, with different aromatic and aliphatic groups influencing the compound's potency against various fungal species. nih.gov

These studies allow for the rational design of new derivatives with improved potency and selectivity. Below is a table summarizing representative SAR findings for pyrazole-based fungicides targeting various plant pathogens.

Compound SeriesKey Structural FeatureTarget PathogenObserved Activity (EC₅₀ in µg/mL)Reference
Pyrazole-Thiazole CarboxamidesIntroduction of a thiazole (B1198619) ringRhizoctonia cerealis5.11 (Compound 6d) nih.gov
Pyrazole-Thiazole CarboxamidesComparison compound (Fluxapyroxad)Rhizoctonia cerealis11.93 nih.gov
Isoxazolol Pyrazole CarboxylatesMethyl at C-3 of pyrazoleRhizoctonia solani0.37 (Compound 7ai) nih.govresearchgate.net
Isoxazolol Pyrazole CarboxylatesTrifluoromethyl at C-3 of pyrazoleRhizoctonia solaniSignificantly weakened activity nih.govresearchgate.net

Role in Probe Development for Biological Systems

The pyrazole scaffold is increasingly utilized in the development of fluorescent probes for bioimaging. nih.gov While direct use of this compound as a probe is not widely documented, its derivatives serve as core structures for creating sensors for ions and molecules in biological systems. nih.govevitachem.com

The electronic properties and synthetic versatility of the pyrazole ring allow it to be incorporated into larger molecules designed to exhibit changes in fluorescence upon binding to a specific target. nih.gov For instance, pyrazole derivatives have been engineered to act as "turn-off" fluorescent probes for detecting copper ions (Cu²⁺). In such systems, the pyrazole's nitrogen atoms can coordinate with the metal ion, quenching the molecule's fluorescence. This change in optical signal allows for the detection and visualization of the target ion within living cells. nih.gov The inherent biocompatibility and membrane permeability of many pyrazole-based compounds make them suitable candidates for these in vivo applications. nih.gov

Materials Science Research (e.g., Photoluminescent Materials)

In the field of materials science, pyrazole derivatives are valued for their electronic and optical properties, leading to their investigation as components in photoluminescent and electroluminescent materials. researchgate.netmdpi.com These materials are foundational to the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet the development of environmentally benign and efficient methods remains a key objective. nih.govbenthamdirect.com Traditional syntheses often involve harsh conditions and hazardous solvents, creating a need for greener alternatives. benthamdirect.comresearchgate.net Future research on 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole should prioritize the development of sustainable synthetic routes.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to form the target pyrazole in a single step would enhance efficiency and reduce waste. nih.govmdpi.com

Green Solvents: Investigating the use of water, deep eutectic solvents (DESs), or ionic liquids as reaction media can significantly reduce the environmental impact compared to volatile organic compounds. researchgate.netresearchgate.netthieme-connect.com

Catalyst Innovation: Exploring the use of recyclable, heterogeneous catalysts, or even catalyst-free conditions, could lead to more sustainable and cost-effective production methods. nih.govmdpi.com Methodologies like microwave-assisted and ultrasound-assisted synthesis could also be explored to improve reaction rates and yields. benthamdirect.comresearchgate.net

Green Synthesis StrategyPotential Advantage for this compound Synthesis
Microwave-Assisted Synthesis Accelerated reaction times and increased yields. researchgate.net
Ultrasonic Irradiation Enhanced reaction rates and efficiency. benthamdirect.comresearchgate.net
Aqueous Media Synthesis Use of a non-toxic, abundant, and environmentally safe solvent. researchgate.netthieme-connect.com
Catalyst-Free Reactions Simplified purification processes and reduced chemical waste. mdpi.com

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the formation of new derivatives. For this compound, future research should focus on elucidating the pathways of its formation and subsequent reactions. The pyrazole ring is π-excessive, making it susceptible to electrophilic attack, typically at the C4 position. chim.it However, the electronic effects of the chlorine and difluoromethyl substituents will significantly influence this reactivity.

Future mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies on the key synthetic steps to understand reaction rates and influencing factors.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, providing direct evidence for proposed reaction pathways.

Isotopic Labeling: Using isotopically labeled reagents to trace the path of atoms throughout the reaction.

Understanding these mechanisms will be fundamental for controlling regioselectivity and developing more efficient synthetic strategies for this and related fluorinated pyrazoles. mdpi.com

Exploration of Stereoselective Synthesis and Chiral Derivatives

The introduction of chirality into pyrazole-containing molecules is a significant area of research, as chiral compounds are crucial in medicinal chemistry. dntb.gov.uanih.gov The development of enantioselective methods to synthesize chiral derivatives of this compound is a promising and largely unexplored avenue.

Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions, such as the alkylation or arylation of the pyrazole ring.

Chiral Auxiliaries: Using removable chiral groups to direct the stereoselective formation of new stereocenters.

Organocatalysis: Investigating the use of small organic molecules as catalysts for asymmetric transformations, which has proven to be a powerful strategy for accessing enantioenriched pyrazole derivatives. researchgate.net

The synthesis of optically active derivatives could unlock new applications, particularly in the development of novel pharmaceuticals and agrochemicals. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. eurasianjournals.comeurasianjournals.com For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Key areas for computational investigation include:

Density Functional Theory (DFT): Using DFT to calculate the electronic structure, molecular orbitals, and electrostatic potential to predict sites of reactivity and intermolecular interactions. eurasianjournals.com

Molecular Docking: Simulating the interaction of the compound with biological targets, such as enzymes or receptors, to predict its potential bioactivity. This is particularly relevant given the prevalence of fluorinated pyrazoles in agrochemicals and pharmaceuticals. nih.gov

Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the molecular structure with physical or chemical properties, which can be used to predict the characteristics of novel, unsynthesized derivatives. researchgate.net

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of electronic properties and reaction mechanisms. eurasianjournals.com
Molecular Dynamics (MD) Simulations Exploration of conformational space and dynamic behavior. eurasianjournals.com
Molecular Docking Prediction of binding modes and affinity to biological targets. nih.gov

Investigation of Emerging Applications in Functional Materials

The unique properties imparted by fluorine atoms, such as high electronegativity and the ability to form strong bonds, make fluorinated compounds like this compound attractive candidates for functional materials. nih.govolemiss.edu Research into the material science applications of this compound is a significant unexplored frontier.

Potential applications to investigate include:

Photoswitches: Arylazopyrazoles containing trifluoromethyl groups have shown excellent photoswitching properties with long half-lives for the less stable isomer, suggesting that derivatives of this compound could be explored for similar applications in molecular devices and data storage. acs.orgnih.gov

Energetic Materials: The pyrazole backbone is a feature of some high-density energetic materials due to its high nitrogen content and thermal stability. researchgate.net The introduction of difluoromethyl groups could be explored to modulate these properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazoles are excellent ligands for metal ions. chim.it Derivatives of this compound could be used to construct novel coordination polymers with interesting magnetic, optical, or catalytic properties.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery by accelerating the design and prediction of properties for new molecules. arxiv.orgstrath.ac.uk Applying these techniques to this compound could rapidly expand the exploration of its chemical space.

Future research directions integrating AI and ML include:

Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel derivatives with desired properties, such as enhanced bioactivity or specific material characteristics. arxiv.org

Predictive Modeling: Training ML models on existing data for pyrazole compounds to predict the properties (e.g., solubility, toxicity, synthetic accessibility) of new derivatives of this compound.

Automated Synthesis Planning: Employing AI tools to devise efficient synthetic routes to target derivatives, potentially uncovering novel and more sustainable chemical pathways. The integration of AI with automated robotic laboratories could further accelerate the discovery cycle. arxiv.org

By leveraging AI, researchers can more efficiently navigate the vast chemical space and identify promising candidates for synthesis and testing, unlocking the full potential of the this compound scaffold. nih.gov

Q & A

Q. What are the optimal synthetic conditions for preparing 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., decomposition of difluoromethyl groups) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate chloro-substitution at the pyrazole C4 position . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with characteristic shifts for Cl (δ 140–150 ppm in ¹³C) and CF₂ groups (δ 110–120 ppm) .
  • X-ray diffraction (XRD) : Resolves crystal packing and dihedral angles between substituents (e.g., Cl and CF₂ groups often exhibit angles of 10–20° from the pyrazole plane) .
  • FTIR : Identifies C–F stretches (1050–1150 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in substituent orientation or assay conditions. Methodological approaches include:

  • Comparative crystallography : Analyze dihedral angles of substituents (e.g., CF₂ groups) to correlate spatial arrangements with activity .
  • Dose-response studies : Standardize assays (e.g., MIC for antimicrobial tests) using pure enantiomers to eliminate batch-dependent effects .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of Cl and CF₂ groups on binding affinity to targets like cytochrome P450 .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

Regioselectivity is influenced by steric and electronic factors:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to block undesired substitution sites .
  • Metal-mediated reactions : Pd-catalyzed cross-coupling at C3/C5 positions leverages electron-withdrawing CF₂ groups to enhance reactivity .
  • Low-temperature kinetics : Slow addition of chlorinating agents (e.g., POCl₃) at –20°C minimizes over-halogenation .

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4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole

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